molecular formula C10H8Cl2N2O B14770112 5,7-Dichloro-1,3-dimethyl-1,6-naphthyridin-2(1H)-one

5,7-Dichloro-1,3-dimethyl-1,6-naphthyridin-2(1H)-one

Katalognummer: B14770112
Molekulargewicht: 243.09 g/mol
InChI-Schlüssel: JKTYWRLKXRTUNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Dichloro-1,3-dimethyl-1,6-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-1,3-dimethyl-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis may begin with commercially available starting materials such as 2,6-dichloropyridine and acetoacetic ester.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Dichloro-1,3-dimethyl-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of the compound to form different derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized naphthyridine derivative, while substitution could introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 5,7-Dichloro-1,3-dimethyl-1,6-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:

    Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their function.

    Receptor Modulation: Interacting with cellular receptors to alter signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,7-Dichloro-1,3-dimethyl-1,6-naphthyridine: Lacks the ketone group.

    1,3-Dimethyl-1,6-naphthyridin-2(1H)-one: Lacks the chlorine substituents.

Uniqueness

5,7-Dichloro-1,3-dimethyl-1,6-naphthyridin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine atoms and methyl groups can affect its interactions with biological targets and its overall stability.

Eigenschaften

Molekularformel

C10H8Cl2N2O

Molekulargewicht

243.09 g/mol

IUPAC-Name

5,7-dichloro-1,3-dimethyl-1,6-naphthyridin-2-one

InChI

InChI=1S/C10H8Cl2N2O/c1-5-3-6-7(14(2)10(5)15)4-8(11)13-9(6)12/h3-4H,1-2H3

InChI-Schlüssel

JKTYWRLKXRTUNE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(N=C(C=C2N(C1=O)C)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.